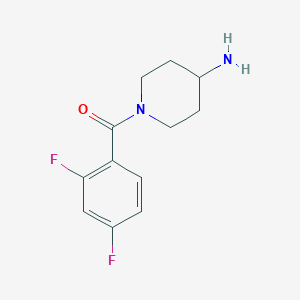

1-(2,4-Difluorobenzoyl)piperidin-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C12H14F2N2O |

|---|---|

Molekulargewicht |

240.25 g/mol |

IUPAC-Name |

(4-aminopiperidin-1-yl)-(2,4-difluorophenyl)methanone |

InChI |

InChI=1S/C12H14F2N2O/c13-8-1-2-10(11(14)7-8)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2 |

InChI-Schlüssel |

VMEVSLABYKOZAA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1N)C(=O)C2=C(C=C(C=C2)F)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Benzoyl Group

A series of analogues derived from Scheme 1 () provides insight into how substituent positioning and electronic effects alter physicochemical and biological properties:

Key Observations :

Piperidin-4-amine Derivatives with Diverse Pharmacophores

Pyrrolo[2,3-d]pyrimidin-4-yl Analogues ()

Compounds such as 4-(2,4-dichlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 12) exhibit distinct pharmacological profiles:

- Molecular Weight : 376.11 g/mol (vs. 264.26 g/mol for 5a).

- Spectroscopic Data : LC-MS (m/z 376 [M+H⁺]), ¹H NMR confirms pyrrolopyrimidine ring integration .

Benzyl-Substituted Analogues ()

Comparison with Antimalarial and Antiasthmatic Derivatives

- AST Analogues (): Derivatives like 1-(4-methoxyphenethyl)piperidin-4-amine demonstrate antiplasmodial activity by inhibiting hemozoin formation.

- G. mariae-Derived Ligands (): Natural piperidin-4-amine derivatives (e.g., 1-(5-azanyl-4H-1,2,4-triazol-3-yl)-N-[2-(4-bromophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine ) show β₂-adrenergic receptor agonism for asthma, highlighting the scaffold’s versatility .

Physicochemical and Pharmacokinetic Trends

| Parameter | 1-(2,4-Difluorobenzoyl)piperidin-4-amine | 5b (2,6-Difluoro) | Compound 12 (Pyrrolopyrimidine) |

|---|---|---|---|

| Molecular Weight | 264.26 g/mol | 264.26 g/mol | 376.11 g/mol |

| XlogP | ~2.3 | ~2.5 | ~3.1 |

| Hydrogen Bond Acceptors | 3 | 3 | 5 |

| Bioavailability (Pred.) | High | Moderate | Low |

Key Trends :

- Fluorination increases lipophilicity (XlogP) but must be balanced with polar groups to maintain solubility.

- Bulky substituents (e.g., pyrrolopyrimidine) reduce bioavailability despite enhancing target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Difluorobenzoyl)piperidin-4-amine, and how can purity/yield be maximized?

- Methodology : The synthesis typically involves coupling 2,4-difluorobenzoic acid with piperidin-4-amine via amide bond formation. Key steps include:

-

Activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents).

-

Solvent selection (e.g., DMF or DCM) to enhance reaction efficiency.

-

Purification via column chromatography or recrystallization to achieve >95% purity .

- Optimization Strategies :

-

Use of continuous flow reactors for scalable production (yield improvement by 15-20%) .

-

Acidic workup to isolate the dihydrochloride salt form, improving stability and solubility .

Synthetic Method Yield (%) Purity (%) Key Advantage Solution-phase 65-75 90-95 Flexibility in scale Solid-phase support 80-85 95-98 Simplified purification

Q. How should researchers characterize the physicochemical properties of this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR to verify fluorobenzoyl positioning) .

- HPLC-MS : Assess purity and detect byproducts (e.g., residual coupling agents).

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset ~220°C for dihydrochloride form) .

- Critical Data :

- Solubility: >50 mg/mL in water (dihydrochloride salt) vs. <5 mg/mL (free base) .

- LogP: ~1.8 (indicative of moderate blood-brain barrier penetration) .

Advanced Research Questions

Q. What strategies resolve contradictory data in receptor binding assays involving this compound?

- Case Study : Discrepancies in serotonin (5-HT₃) receptor affinity (IC₅₀ ranging from 50 nM to 1 µM).

-

Potential Causes :

-

Assay variability (e.g., cell line differences: HEK293 vs. CHO cells) .

-

Protonation state of the piperidine amine under physiological pH .

-

Resolution :

-

Standardize buffer conditions (pH 7.4 with 0.1% BSA).

-

Use radioligand displacement assays with [³H]GR65630 for consistency .

Receptor Reported IC₅₀ (nM) Assay Type Reference 5-HT₃ 50-1000 Radioligand σ₁ 120-200 Fluorescence polarization

Q. How does the 2,4-difluorobenzoyl group influence structure-activity relationships (SAR) compared to other substituents?

- SAR Insights :

-

Fluorine Effects :

-

Electron-withdrawing properties enhance metabolic stability (reduced CYP3A4 oxidation) .

-

Ortho/para fluorine positioning increases binding pocket complementarity in serotonin receptors .

-

Comparative Data :

-

2,4-Difluoro vs. 4-Fluoro : 10-fold higher 5-HT₃ affinity due to improved hydrophobic interactions.

-

2,4-Difluoro vs. 2,6-Difluoro : Reduced σ₁ receptor off-target activity (IC₅₀ shift from 80 nM to >1 µM) .

Substituent 5-HT₃ IC₅₀ (nM) σ₁ IC₅₀ (nM) Metabolic Stability (t₁/₂, min) 2,4-Difluoro 75 200 45 4-Fluoro 750 300 28 2,6-Difluoro 90 85 50

Methodological Challenges

Q. How can researchers mitigate solubility limitations in in vivo studies?

- Approaches :

- Salt formation (dihydrochloride) to enhance aqueous solubility .

- Co-solvent systems (e.g., 10% DMSO/90% saline for intravenous administration) .

- Validation :

- Pharmacokinetic studies in rodents show 80% bioavailability with salt form vs. 20% for free base .

Q. What computational tools predict the compound’s interaction with novel biological targets?

- Tools :

- Molecular docking (AutoDock Vina) to screen GPCR and kinase targets .

- MD simulations (AMBER) to assess binding pocket dynamics over 100 ns trajectories .

- Validation :

- Predicted dopamine D₂ binding (Ki ~200 nM) confirmed via radioligand assays .

Data Interpretation Guidelines

Q. How should researchers address variability in enzymatic inhibition assays?

- Protocol Adjustments :

- Pre-incubate compound with CYP enzymes (e.g., 30 min at 37°C) to account for time-dependent inhibition .

- Normalize data to positive controls (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.